molecular formula C18H21N5O2S B8335216 2C7KFP9LKN CAS No. 1072803-05-4

2C7KFP9LKN

Cat. No.: B8335216
CAS No.: 1072803-05-4
M. Wt: 371.5 g/mol
InChI Key: DQJQOFFCCSGWRM-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide, identified by the Unique Ingredient Identifier 2C7KFP9LKN, is a compound with a complex molecular structure. It is characterized by the presence of a cyclopropylmethyl group, an imidazolidinyl ring, and a thiazolecarboxamide moiety .

Preparation Methods

The synthesis of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves multiple steps. The process typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the cyclopropylmethyl group. The thiazolecarboxamide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and reactivity profiles, making each one unique in its applications and properties.

Properties

CAS No.

1072803-05-4

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[3-(cyclopropylmethyl)-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H21N5O2S/c1-12-15(16(24)20-10-14-3-2-6-19-9-14)26-17(21-12)23-8-7-22(18(23)25)11-13-4-5-13/h2-3,6,9,13H,4-5,7-8,10-11H2,1H3,(H,20,24)

InChI Key

DQJQOFFCCSGWRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCN(C2=O)CC3CC3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure as describe in Example 9, making variations as required to replace 2-(3-benzyl-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylic acid with 2-(3-(cyclopropylmethyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylic acid to react with 3-(aminomethyl)pyridine in place of benzylamine, the title compound was obtained as a white powder in 33% yield: mp 157-158° C.; 1H NMR (300 MHz, DMSO-d6) δ 8.53-8.47 (m, 2H), 8.42-8.40 (m, 1H), 7.68-7.64 (m, 1H), 7.33-7.29 (m, 1H), 4.34 (d, J=5.7 Hz, 2H), 3.99 (t, J=7.2 Hz, 2H), 3.61 (t, J=7.2 Hz, 2H), 3.05 (d, J=6.9 Hz, 2H), 2.43 (s, 3H), 1.03-0.88 (m, 1H), 0.53-0.37 (m, 2H), 0.25-0.12 (m, 2H); 13C NMR (75 MHz, DMSO-d6) δ 162.3, 157.9, 155.2, 151.7, 149.3, 148.5, 135.6, 135.5, 123.9, 117.7, 48.2, 42.5, 42.3, 41.5, 17.6, 9.3, 3.6: MS (ES+) m/z 372.3 (M+1).
Name
2-(3-benzyl-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylic acid
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Yield
33%

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